Nitroterephthalic acid
Overview
Description
Nitroterephthalic acid, also known as 2-nitroterephthalic acid, is an organic compound with the molecular formula C8H5NO6. It is a derivative of terephthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a nitro group (NO2). This compound is known for its applications in the synthesis of various metal-organic frameworks and coordination polymers .
Mechanism of Action
Target of Action
Nitroterephthalic acid, also known as 2-Nitroterephthalic acid, is a derivative of terephthalic acid . It is primarily used as a building block in the synthesis of lanthanide-based coordination networks, also known as metal-organic frameworks (MOFs) and coordination polymers (CPs) . These MOFs and CPs have various applications in catalysis, gas storage, and drug delivery .
Mode of Action
This compound interacts with its targets, the lanthanide ions, to form coordination networks . The nitro group in the compound provides an additional coordination site, allowing for the formation of more complex structures . The exact nature of these interactions and the resulting changes in the target molecules are subject to ongoing research.
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of lanthanide-based coordination networks . These networks can have various downstream effects depending on their specific structure and composition .
Result of Action
The primary result of this compound’s action is the formation of lanthanide-based coordination networks . These networks have various potential applications, including in catalysis, gas storage, and drug delivery . The exact molecular and cellular effects of these networks depend on their specific structure and composition .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nitroterephthalic acid is typically synthesized through the nitration of terephthalic acidThe reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro derivative .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Nitroterephthalic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other substituents under appropriate conditions.
Esterification: The carboxylic acid groups can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Esterification: Alcohols, acid catalysts like sulfuric acid.
Major Products Formed:
Reduction: 2-Aminoterephthalic acid.
Substitution: Various substituted terephthalic acid derivatives.
Esterification: Terephthalate esters.
Scientific Research Applications
Nitroterephthalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of metal-organic frameworks and coordination polymers.
Biology: Research is ongoing to explore its potential as a precursor for biologically active compounds.
Medicine: Its derivatives are being investigated for their potential use in drug delivery systems and as therapeutic agents.
Comparison with Similar Compounds
Nitroterephthalic acid can be compared with other similar compounds such as:
Terephthalic acid: The parent compound without the nitro group. It is widely used in the production of polyethylene terephthalate.
2,5-Dibromoterephthalic acid: Another derivative of terephthalic acid with bromine substituents. It is used in the synthesis of coordination polymers.
9,10-Anthracene dicarboxylic acid: A polycyclic aromatic compound with carboxylic acid groups.
Uniqueness: this compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and properties. This makes it a valuable building block for the synthesis of advanced materials with specific functionalities .
Properties
IUPAC Name |
2-nitroterephthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMITRDILMWWBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060583 | |
Record name | 2-Nitroterephthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
610-29-7 | |
Record name | Nitroterephthalic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=610-29-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Benzenedicarboxylic acid, 2-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610297 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitroterephthalic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75848 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Benzenedicarboxylic acid, 2-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Nitroterephthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nitroterephthalic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.290 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Nitroterephthalic acid?
A1: The molecular formula of 2-Nitroterephthalic acid is C8H5NO6. Its molecular weight is 211.13 g/mol. []
Q2: What spectroscopic techniques are used to characterize 2-Nitroterephthalic acid?
A2: 2-Nitroterephthalic acid can be characterized using a variety of spectroscopic techniques, including:
- Fourier Transform Infrared Spectroscopy (FTIR): This technique helps identify functional groups present in the molecule by analyzing the characteristic vibrations of chemical bonds. Studies have utilized FTIR to confirm the presence of specific functional groups within synthesized 2-NTA based materials. [, , , , ]
- Raman Spectroscopy: Provides complementary information to FTIR by analyzing molecular vibrations using scattered light. It is particularly useful for studying inorganic materials and metal complexes. []
- UV-Visible Diffuse Reflectance Spectroscopy: This technique measures the absorption and reflection of UV-visible light by a sample, providing insights into the electronic structure and band gap of materials. []
- X-ray crystallography: This technique is used to determine the arrangement of atoms within a crystal, providing detailed structural information about the molecule. [, , , , , , , , ]
Q3: What is the crystal structure of 2-Nitroterephthalic acid?
A3: 2-Nitroterephthalic acid crystallizes in the monoclinic space group C2/c. [] The exact arrangement of molecules within the crystal lattice can vary depending on factors such as temperature and solvent used during crystallization.
Q4: How does the presence of the nitro group (-NO2) influence the properties of 2-Nitroterephthalic acid?
A4: The nitro group is a strong electron-withdrawing group, impacting both the physical and chemical properties of 2-NTA. This includes influencing its acidity, solubility in different solvents, and its ability to coordinate with metal ions. [, , , ]
Q5: What are the applications of 2-Nitroterephthalic acid in material science?
A5: Due to its unique structure and properties, 2-NTA is a valuable building block for synthesizing various materials, including:
- Metal-Organic Frameworks (MOFs): 2-NTA can act as an organic linker to create porous MOF structures with applications in gas storage, separation, and catalysis. [, , , , , , , , ]
- Coordination Polymers (CPs): Similar to MOFs, 2-NTA can form coordination polymers with metal ions, leading to materials with intriguing structural features and potential applications in areas like sensing. [, , , , , , , , ]
- Polyarylates: 2-NTA can be used as a monomer in the synthesis of polyarylates, a class of high-performance polymers with potential applications in gas separation membranes. []
Q6: How stable are materials derived from 2-Nitroterephthalic acid?
A6: The stability of 2-NTA-derived materials can vary depending on the specific structure and the conditions they are exposed to.
- Thermal Stability: Thermogravimetric analysis (TGA) is frequently employed to evaluate the thermal stability of these materials. [, , , ] The decomposition temperature often provides insights into their upper temperature limits for applications.
- Chemical Stability: The stability of 2-NTA-derived materials in different chemical environments (e.g., acidic, basic, aqueous) is crucial for their practical use. Researchers have investigated the stability of certain MOFs in these environments to understand their suitability for specific applications. [, ]
Q7: Can 2-Nitroterephthalic acid or its derivatives act as catalysts?
A7: While 2-NTA itself might not be a highly active catalyst, materials incorporating 2-NTA, like MOFs, can exhibit catalytic activity. The presence of Lewis acidic metal sites within the MOF structure, in conjunction with the functionality provided by 2-NTA, can contribute to catalytic activity. []
Q8: How is computational chemistry used in research related to 2-Nitroterephthalic acid?
A8: Computational chemistry plays a crucial role in understanding and predicting the behavior of 2-NTA and its derivatives. Some of its applications include:
- Molecular Docking: This method is used to predict the preferred orientation of 2-NTA when bound to a target molecule, such as a protein. This information is valuable in drug discovery and material design. []
- Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical method used to calculate the electronic structure and properties of molecules and materials. It can provide insights into the electronic properties, bonding characteristics, and reactivity of 2-NTA and its derivatives. []
Q9: How do structural modifications to 2-Nitroterephthalic acid affect the properties of its derivatives?
A9: Modifying the structure of 2-NTA by introducing different functional groups can significantly alter the properties of the resulting materials. For example:
- Introducing a bromine atom: Replacing the nitro group in 2-NTA with a bromine atom can affect the gas permeation properties of the resulting polyarylates. []
- Adding an amine group: Incorporating an amine group along with the nitro group can lead to bifunctional In-MOFs with potentially different properties compared to those with only one type of functional group. []
Q10: What analytical techniques are used to analyze 2-Nitroterephthalic acid and its derivatives?
A10: Several analytical techniques are utilized for analyzing 2-NTA and its derivatives, including:
- Gas Chromatography (GC): GC, often coupled with a flame ionization detector (FID), is used to separate and quantify 2-NTA and related compounds in complex mixtures. This technique is particularly useful for analyzing residual solvents in pharmaceuticals and other applications. [, , , , , , , ]
- High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and sensitivity for separating and quantifying 2-NTA and its derivatives in various matrices. It can be coupled with different detectors, including UV-Vis detectors and mass spectrometers, for specific applications. []
Q11: What stationary phases are commonly used in gas chromatography for analyzing 2-Nitroterephthalic acid and related compounds?
A11: A commonly used stationary phase is a nitroterephthalic acid-modified polyethylene glycol (PEG) column, also known as a DB-FFAP column. This polar stationary phase provides good separation for 2-NTA and related compounds. [, , , , ]
Q12: Is there any information available about the environmental impact of 2-Nitroterephthalic acid and its derivatives?
A12: While the provided research papers primarily focus on the synthesis, characterization, and applications of 2-NTA and its derivatives, there's limited information regarding their environmental impact. It's crucial to consider the potential environmental impact of any chemical compound and explore ways to mitigate any negative effects.
Q13: Are there any alternatives or substitutes for 2-Nitroterephthalic acid in its various applications?
A13: The choice of using 2-NTA or its alternatives depends on the specific application and desired properties. Researchers are constantly exploring new materials and synthetic approaches. For instance, in the context of MOF synthesis, other dicarboxylic acids like terephthalic acid, aminoterephthalic acid, and bromoterephthalic acid can be used as linkers. [] The choice of the optimal linker will be governed by the desired properties of the final MOF.
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